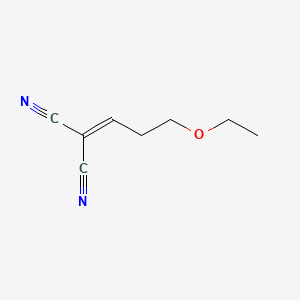

Ethoxypropylidene malononitrile

Description

Structure

3D Structure

Properties

CAS No. |

63917-12-4 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-(3-ethoxypropylidene)propanedinitrile |

InChI |

InChI=1S/C8H10N2O/c1-2-11-5-3-4-8(6-9)7-10/h4H,2-3,5H2,1H3 |

InChI Key |

JMFNOHLRDCIMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC=C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethoxypropylidene Malononitrile

Classical Synthetic Routes to Ethoxypropylidene Malononitrile (B47326)

Traditional methods for synthesizing ethoxypropylidene malononitrile have historically relied on well-established organic reactions, primarily condensation and multi-step sequences involving precursor preparation.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. wikipedia.orgmdpi.com It involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like malononitrile) to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is fundamental to producing unsaturated compounds like this compound. nih.gov

A specific and effective classical synthesis involves the reaction of malononitrile with 1,1,1-triethoxypropane. chemicalbook.com In a typical procedure, these reactants are combined in acetic anhydride (B1165640) and heated under reflux for an extended period, such as 15 hours. chemicalbook.com Following the reaction, the mixture is cooled and poured into water. The product is then extracted using an ether, washed, dried, and concentrated to yield the final solid product. chemicalbook.com This method has been reported to achieve a high yield of 97%. chemicalbook.com

The general mechanism for Knoevenagel-type reactions often employs a weak base as a catalyst to deprotonate the active methylene compound, forming a carbanionic intermediate. wikipedia.orgnih.gov This intermediate then attacks the carbonyl carbon, leading to the final condensed product after dehydration. wikipedia.org

Table 1: Classical Synthesis of 2-(1-Ethoxypropylidene)malononitrile

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Malononitrile | 1,1,1-Triethoxypropane | Acetic Anhydride | Reflux, 15 hours | 97% | chemicalbook.com |

Malononitrile itself can be synthesized from cyanoacetamide. orgsyn.orggoogle.com One established method involves the dehydration of cyanoacetamide using a dehydrating agent like phosphorus oxychloride. google.com The process requires careful control of temperature and pressure to remove the resulting nitrile from the reaction mixture as quickly as possible to ensure a good yield. orgsyn.org Another route starts with a cyanoacetic ester (methyl or ethyl cyanoacetate), which is first converted to cyanoacetamide through an aminating reaction with ammonia. google.com This cyanoacetamide intermediate is then dehydrated to produce malononitrile. google.com

Modern and Sustainable Approaches in this compound Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient, safer, and environmentally friendly methods. These modern approaches are increasingly being applied to reactions like the Knoevenagel condensation.

Green chemistry seeks to reduce the environmental impact of chemical processes. cem.com For Knoevenagel condensations involving malononitrile, this has led to the exploration of alternatives to hazardous solvents and reagents. nih.gov Instead of toxic solvents like pyridine (B92270), greener alternatives such as ethanol (B145695) or even water are being used. nih.govrsc.org

A key principle is the use of catalysts that are effective in these benign solvents. nih.govrsc.org The goal is to develop sustainable synthetic procedures that produce compounds in good to high yields while minimizing waste and avoiding toxic substances. nih.gov One-pot photoenzymatic strategies have been developed for similar compounds, combining a photocatalytic Knoevenagel condensation with an enzymatic reduction in a single vessel, showcasing a highly sustainable and efficient approach. rsc.org These principles are directly applicable to optimizing the synthesis of this compound.

The efficiency of the Knoevenagel condensation can be significantly improved through the use of advanced catalysts. mdpi.comnih.gov Various catalytic systems have been developed to facilitate the reaction between aldehydes and active methylene compounds like malononitrile. nih.gov

Examples of modern catalysts include:

Amino-bifunctional frameworks (MOFs): These act as superb heterogeneous catalysts, where metal centers function as Lewis acids and amine groups act as basic sites to facilitate the reaction under mild conditions. nih.gov

Boric acid: This has been proven to be an effective, mild, and inexpensive catalyst for Knoevenagel condensations, promoting high yields and allowing for easy product purification. mdpi.com

Organocatalysts: L-proline has been successfully used as a catalyst in ethanol, providing a sustainable route to condensation products. nih.gov

Photocatalysts: In a modern twist, methyl orange has been used as a photocatalyst under white light irradiation to achieve quantitative Knoevenagel reactions between ketones and malononitrile. rsc.org

These catalytic strategies offer enhanced reaction rates, higher yields, and often milder reaction conditions compared to classical methods. nih.govrsc.org

Table 2: Modern Catalytic Strategies for Knoevenagel Condensations with Malononitrile

| Catalyst Type | Example | Solvent | Key Advantage | Source |

|---|---|---|---|---|

| Heterogeneous MOF | HKUST-DiT | Ethanol | Reusable, bifunctional (acid/base) | nih.gov |

| Mild Acid | Boric Acid | Aqueous Ethanol | Inexpensive, effective, easy purification | mdpi.com |

| Organocatalyst | L-Proline | Ethanol | Sustainable, non-toxic | nih.gov |

| Photocatalyst | Methyl Orange | Not specified | Uses light energy, mild conditions | rsc.org |

To further align with green chemistry principles, solvent-free and microwave-assisted synthesis methods have gained prominence. cem.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov

Solvent-free, or "neat," reactions are conducted by mixing reactants without a solvent, sometimes adsorbed onto a mineral oxide support. cem.com This approach minimizes the use of volatile organic compounds, reducing waste and environmental hazards. espublisher.com The combination of microwave heating with solvent-free conditions is particularly powerful. cem.comresearchgate.net Microwave energy selectively heats materials with high dielectric loss, leading to rapid and uniform heating that can drive reactions to completion much faster than conventional thermal methods. espublisher.com These techniques have been successfully applied to a wide range of organic syntheses, including reactions involving malononitrile derivatives, and represent a promising avenue for the efficient and clean production of this compound. cem.comnih.gov

Process Optimization and Scale-Up Considerations for this compound

While a high-yield synthesis for this compound has been reported, further process optimization and considerations for scale-up are crucial for industrial applications. These investigations aim to enhance reaction efficiency, reduce costs, and ensure consistent product quality on a larger scale.

Reaction Parameter Optimization

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis. For the Knoevenagel condensation leading to this compound, several parameters can be fine-tuned.

Catalyst Selection: The initial reported synthesis uses acetic anhydride, which can act as both a solvent and a catalyst. chemicalbook.com However, the broader field of Knoevenagel condensations has explored a wide array of catalysts to improve reaction conditions. For similar reactions involving malononitrile, catalysts such as alum, various metal oxides, and amino-bifunctional frameworks have been shown to be effective, sometimes under milder conditions. nih.govrasayanjournal.co.in Exploring the use of a solid-supported acid or base catalyst could simplify purification and potentially allow for catalyst recycling, a key consideration for scale-up.

Solvent Choice: While acetic anhydride is effective, its use at reflux temperatures for extended periods may not be ideal for large-scale production due to safety and environmental concerns. chemicalbook.com Research into alternative, greener solvents is a common optimization strategy. For other Knoevenagel condensations, solvents like ethanol or even water have been successfully employed, often in conjunction with a suitable catalyst. nih.govrasayanjournal.co.in The use of a more benign solvent could significantly improve the environmental footprint and safety profile of the synthesis.

Reaction Temperature and Time: The reported synthesis requires a 15-hour reflux period. chemicalbook.com Optimizing the temperature and reaction time is crucial for maximizing throughput. The use of alternative energy sources, such as microwave irradiation or ultrasound, has been shown in other Knoevenagel condensations to dramatically reduce reaction times, often from hours to minutes. bhu.ac.in Investigating these technologies could lead to a more energy-efficient and rapid synthesis of this compound.

Below is an interactive data table summarizing key reaction parameters from the reported synthesis and potential optimization strategies derived from related literature.

| Parameter | Reported Method | Potential Optimization Strategies |

| Catalyst | Acetic Anhydride (also solvent) | Solid acid/base catalysts, Alum, Metal Oxides |

| Solvent | Acetic Anhydride | Ethanol, Water, Solvent-free conditions |

| Temperature | Reflux | Room temperature to moderate heating |

| Reaction Time | 15 hours | Reduction to minutes/hours with optimized catalyst/energy source |

| Energy Source | Conventional Heating | Microwave, Ultrasound |

Efficiency and Yield Maximization

Maximizing efficiency and yield is paramount for the commercial viability of any chemical process. While the reported synthesis already boasts a high yield of 97%, maintaining this on a larger scale and further improving efficiency are key goals. chemicalbook.comnih.gov

Stoichiometry of Reactants: The reported synthesis utilizes a 1:1 molar ratio of malononitrile to 1,1,1-triethoxypropane. chemicalbook.com Fine-tuning this ratio on a larger scale may be necessary to ensure complete conversion of the limiting reagent and minimize the formation of byproducts.

Purification Methods: The described purification involves extraction and washing. chemicalbook.com For large-scale production, alternative purification methods such as crystallization could be more efficient and cost-effective. Developing a robust crystallization process would be a critical step in the scale-up strategy.

The following interactive data table outlines research findings and considerations for maximizing the efficiency and yield of this compound synthesis.

| Research Finding/Consideration | Impact on Efficiency and Yield |

| High-Yielding Reported Synthesis | Provides a strong baseline of 97% yield under specific lab-scale conditions. chemicalbook.com |

| Catalyst Optimization | Can lead to faster reactions and potentially higher yields under milder conditions. nih.gov |

| Alternative Energy Sources | Microwave or ultrasound can drastically reduce reaction times, increasing throughput. bhu.ac.in |

| Simplified Purification | Developing a crystallization-based purification can improve efficiency and reduce solvent waste on a large scale. |

| Process Analytical Technology (PAT) | Implementing real-time monitoring of the reaction can ensure optimal conversion and minimize batch failures during scale-up. |

By systematically investigating these optimization and scale-up parameters, a more sustainable, cost-effective, and efficient manufacturing process for this compound can be developed.

Chemical Reactivity and Transformations of Ethoxypropylidene Malononitrile

Nucleophilic Additions Involving the Malononitrile (B47326) Moiety

The electron-deficient character of the β-carbon of the double bond in ethoxypropylidene malononitrile makes it highly susceptible to attack by a variety of nucleophiles. These reactions, often proceeding via a Michael-type addition, are a cornerstone of its synthetic utility.

Reactions with Carbon-Based Nucleophiles

The addition of carbon-centered nucleophiles to this compound and its analogs, such as ylidenemalononitriles, is a powerful method for carbon-carbon bond formation. The regioselectivity of these reactions can, however, be influenced by the nature of the nucleophile and the steric environment of the substrate.

Grignard reagents, for instance, have been shown to react with ylidenemalononitriles to afford either 1,4-addition products (Michael addition) or 1,2-addition products to one of the nitrile groups. The outcome is largely dependent on the steric bulk of both the Grignard reagent and the substituents on the ylidenemalononitrile. For less sterically hindered Grignard reagents and substrates, 1,4-conjugate addition is generally favored, leading to the formation of a new carbon-carbon bond at the β-position.

Weaker carbon nucleophiles, such as enamines and enolates, readily participate in Michael additions with electron-deficient alkenes like this compound. masterorganicchemistry.comyoutube.comyoutube.com The Stork enamine synthesis, for example, utilizes an enamine as a carbon nucleophile to attack a Michael acceptor, followed by hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. youtube.com Similarly, enolates generated from β-dicarbonyl compounds or other active methylene (B1212753) compounds can add to the electrophilic double bond. youtube.com Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate additions to α,β-unsaturated systems and are generally considered "soft" nucleophiles that selectively attack the β-carbon. chemistrysteps.commasterorganicchemistry.com

Table 1: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Type | Typical Product | Reference(s) |

|---|---|---|---|

| Grignard Reagents | Organometallic | 1,4- or 1,2-Addition Product | |

| Enamines | Carbon Nucleophile | 1,5-Dicarbonyl Compound (after hydrolysis) | masterorganicchemistry.comyoutube.com |

| Enolates | Carbon Nucleophile | Michael Adduct | youtube.comyoutube.com |

Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

A wide range of heteroatom nucleophiles readily react with this compound, often leading to the formation of diverse heterocyclic systems. The initial Michael addition is frequently followed by an intramolecular cyclization and elimination of ethanol (B145695).

Nitrogen nucleophiles, such as hydrazines and amines, are commonly employed. For example, the reaction of the closely related 2-(ethoxymethylene)malononitrile with substituted phenylhydrazines in ethanol at elevated temperatures leads to the formation of 5-amino-1-substituted-phenyl-1H-pyrazole-4-carbonitriles. researchgate.net This transformation proceeds via an initial nucleophilic attack of the hydrazine, followed by cyclization and elimination.

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient double bond of this compound makes it an excellent component in various cycloaddition reactions, where it can act as a dienophile or a dipolarophile.

Diels-Alder Type Reactions

In a normal electron-demand Diels-Alder reaction, this compound, with its electron-withdrawing nitrile groups, would be expected to be a reactive dienophile with electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction would proceed via a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. The stereochemistry of the substituents on the dienophile is typically retained in the product. libretexts.org

Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgsigmaaldrich.comrsc.org While less common for a molecule like this compound to act as the diene component, derivatives could potentially be designed to participate in such reactions.

[3+2] Cycloadditions

This compound and similar activated alkenes are excellent dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings.

For instance, azomethine ylides, which can be generated in situ, react with arylidene malononitriles in a regio- and diastereoselective manner to produce highly substituted pyrrolidine (B122466) derivatives. researchgate.netnih.govnih.gov Similarly, nitrile ylides, often generated photochemically from vinyl azides, can undergo [3+2] cycloaddition with electron-deficient alkenes to yield dihydropyrroles. beilstein-journals.orgnih.gov

Table 2: Cycloaddition Reactions

| Reaction Type | Role of this compound | Reactant Partner | Product Type | Reference(s) |

|---|---|---|---|---|

| Diels-Alder | Dienophile | Electron-rich Diene | Cyclohexene derivative | organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org |

| [3+2] Cycloaddition | Dipolarophile | Azomethine Ylide | Pyrrolidine derivative | researchgate.netnih.govnih.gov |

Electrophilic Reactions and Derivatization Strategies

Due to the strong electron-withdrawing nature of the two nitrile groups, the carbon-carbon double bond in this compound is highly electron-deficient. Consequently, it is generally unreactive towards electrophilic attack. The high activation energy required for an electrophile to add to this electron-poor π-system makes such reactions unfavorable under normal conditions. Derivatization strategies for this compound almost exclusively rely on its reactivity as an electrophile in nucleophilic addition and cycloaddition reactions.

Transition Metal-Catalyzed Transformations of this compound

This compound, possessing a versatile chemical structure, is a substrate for various transition metal-catalyzed transformations. These reactions primarily target the carbon-carbon double bond and the nitrile functionalities, enabling the synthesis of a diverse array of more complex molecular architectures.

While specific studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of the closely related alkylidene malononitriles provides significant insights into its potential transformations. Palladium-catalyzed cross-coupling reactions are particularly prevalent for this class of compounds.

Research has demonstrated the viability of palladium-catalyzed α-arylation of arylacetonitriles with aryl and heteroaryl sulfonates. rsc.org A catalytic system comprising Pd(OAc)2 and a phosphine (B1218219) ligand like XPhos effectively facilitates this coupling. rsc.org This methodology allows for the coupling of a wide range of electronically varied and sterically hindered aryl and heteroaryl sulfonates with arylacetonitriles, yielding the corresponding products in good to excellent yields. rsc.org

Furthermore, a highly efficient catalytic system for the cross-coupling of aryl chlorides and bromides with the malononitrile anion has been developed using palladium carbene complexes. researchgate.net Specifically, a combination of a palladium(0) source with bulky 1,3-diaryl substituted N-heterocyclic carbene (NHC) precursors in pyridine (B92270) has proven effective for the synthesis of α-arylmalononitriles. researchgate.net The use of such catalytic systems allows for the coupling of various substituted aryl bromides with malononitrile or ethyl cyanoacetate (B8463686) anions, producing aryl malononitriles and cyanoacetates in considerable yields. rsc.org The influence of reaction parameters such as the base, ligand, solvent, and temperature has been investigated to optimize these transformations. rsc.org

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has also been adapted for acyl functionalities. nih.gov This involves the palladium-catalyzed coupling of organoboron reagents with acyl derivatives. nih.gov While not directly demonstrated with this compound, the general principles suggest its potential applicability.

A notable example of a related transformation is the efficient palladium-catalyzed cross-coupling of β-chloroalkylidene/arylidene malonates with arylboronic acids. This reaction proceeds under microwave irradiation in the presence of a potassium carbonate base and an air-stable palladium catalyst, affording β-aryl/alkylarylidene malonates in good yields. The mild reaction conditions and high functional group compatibility make this a synthetically attractive approach.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Malononitrile Derivatives

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)2 / XPhos | Arylacetonitrile, Aryl sulfonate | α-Arylacetonitrile | Good to Excellent | rsc.org |

| Pd(0) / NHC ligand | Aryl bromide, Malononitrile anion | α-Arylmalononitrile | 67-90 | rsc.org |

| PdCl2 / tert-phosphino ligand | Bromobenzene, Malononitrile anion | Phenylmalononitrile | High | rsc.org |

| POPd / K2CO3 (Microwave) | β-Chloroalkylidene malonate, Arylboronic acid | β-Aryl/alkylarylidene malonate | Good |

The carbon-carbon double bond in this compound is susceptible to hydrogenation and reduction. Catalytic hydrogenation is a common method for the reduction of such double bonds. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

The reduction of the nitrile groups can also be achieved under specific conditions. Cobalt-catalyzed desymmetrization of disubstituted malononitriles via enantioselective borohydride (B1222165) reduction has been reported to yield highly functionalized β-quaternary amines. nih.gov This method utilizes a cobalt salt and sodium borohydride, which are proposed to generate a cobalt-hydride intermediate that initiates the reduction. nih.gov

Asymmetric 1,4-reduction of alkylidene-cyanoacetic esters and alkylidene-malononitriles has been achieved using Grignard reagents, such as (S)-2-methylbutyl-magnesium chloride, leading to stereoselective outcomes. rsc.orgrsc.org

Table 2: Reduction Methods for Alkylidene Malononitriles and Related Compounds

| Reagent/Catalyst | Substrate Type | Product Type | Key Features | Reference |

| (S)-2-Methylbutyl-magnesium chloride | Alkylidene-cyanoacetic ester | Reduced cyanoacetic ester | Asymmetric 1,4-reduction | rsc.orgrsc.org |

| Cobalt salt / Sodium borohydride | Disubstituted malononitrile | β-Quaternary amine | Enantioselective reduction | nih.gov |

| Palladium on Carbon (Pd/C) / H2 | General alkenes | Alkanes | Catalytic hydrogenation |

Rearrangement Reactions and Isomerization Processes

While specific rearrangement and isomerization reactions of this compound are not well-documented in the literature, the general reactivity of related structures suggests potential pathways. The presence of the electron-withdrawing nitrile groups can influence the electronic distribution within the molecule, potentially facilitating rearrangements under certain conditions.

Named rearrangement reactions such as the Beckmann, Curtius, and Claisen rearrangements are fundamental in organic synthesis and can occur in molecules with appropriate functional groups. thermofisher.com For instance, the Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. wiley-vch.de Given the enol ether-like character of this compound, analogous rearrangements might be conceivable with appropriate modifications to the propylidene chain.

The cyclization of benzylidene derivatives of malononitrile has been observed to occur through a rsc.orgwiley-vch.de-hydrogen shift, leading to the formation of isoindolo[2,1-a]quinoline derivatives. researchgate.net This type of intramolecular cyclization highlights the potential for rearrangement and isomerization in similar systems.

Thermal and Photochemical Reactivity

The thermal and photochemical reactivity of this compound is expected to be influenced by the conjugated π-system and the nitrile groups.

Thermal Reactivity:

Under thermal conditions, molecules can undergo various transformations, including pericyclic reactions and decompositions. The thermal decomposition of related azoalkanes has been studied, providing insights into potential fragmentation pathways. acs.org For alkylidene malononitriles, thermal conditions could potentially lead to polymerization, isomerization, or elimination reactions, depending on the specific substituents and reaction conditions.

Photochemical Reactivity:

The photochemical behavior of organic molecules is dictated by their electronic excited states. libretexts.org For conjugated systems like this compound, UV irradiation can induce electronic transitions, leading to photochemical reactions. Photochemical electrocyclic reactions, for example, often exhibit different stereochemical outcomes compared to their thermal counterparts due to the different symmetries of the frontier molecular orbitals in the excited state. libretexts.org

The photochemical reactivity of related systems, such as those involving biomass-derived platform chemicals, has been explored. nih.gov These studies often involve rearrangements, photooxygenations, and photocatalytic radical reactions. nih.gov The presence of a sensitizer (B1316253) can also control the photochemical reactivity, allowing for different reaction pathways to be accessed. rsc.org For instance, the use of different transition metal photosensitizers can switch the reaction between reductive and oxidative pathways. rsc.org Photomechanochemistry, which combines light irradiation with mechanical forces, has also emerged as a method to enhance photochemical reactions. beilstein-journals.org

Applications of Ethoxypropylidene Malononitrile in Advanced Materials and Synthesis

Role as a Synthetic Precursor in Complex Organic Molecule Construction

Ethoxypropylidene malononitrile (B47326) is a valuable precursor in the construction of complex organic molecules due to the reactivity of its functional groups. The presence of the dinitrile group and the ethoxypropylidene moiety makes it an ideal starting material for synthesizing a range of heterocyclic compounds and for use in multi-component reactions.

The reaction of ethoxypropylidene malononitrile with various dinucleophiles is a powerful method for the synthesis of a diverse range of heterocyclic systems. The activated carbon-carbon double bond and the nitrile groups readily participate in cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings.

Research has demonstrated that this compound can be used to synthesize various heterocyclic compounds. For instance, its reaction with hydrazines can yield pyrazole (B372694) derivatives, while its reaction with amidines can lead to the formation of pyrimidine-based structures. The specific reaction conditions and the nature of the dinucleophile play a crucial role in determining the final heterocyclic product.

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound

| Reactant | Heterocyclic Product | Reference |

| Hydrazine | Pyrazole derivatives | researchgate.net |

| Amidines | Pyrimidine derivatives | researchgate.net |

| Cyanothioacetamide | Pyridine (B92270) derivatives | researchgate.net |

This table is for illustrative purposes and is not an exhaustive list.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly efficient for creating molecular diversity. nih.gov this compound is an excellent substrate for MCRs due to its multiple reactive sites. nih.gov

In a typical MCR, this compound can act as a "linchpin," bringing together other reactants to construct complex molecular architectures in a one-pot synthesis. This approach is highly valued in medicinal chemistry and drug discovery for rapidly generating libraries of novel compounds for biological screening. For example, a pseudo four-component domino reaction involving 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile has been developed for the synthesis of highly functionalized 5,6-dihydroindolo[2,1-a]isoquinolines. researchgate.net

Table 2: Examples of Multi-Component Reactions Involving this compound

| Reactants | Product | Reaction Type |

| 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, malononitrile | 5,6-dihydroindolo[2,1-a]isoquinolines | Pseudo four-component domino reaction |

| o-hydroxybenzaldehydes, nucleophiles, malononitrile (2 equiv) | 2-amino-4H-chromenes | Pseudo-four-component reaction |

This table provides examples of MCRs and is not an exhaustive list.

Functional Organic Frameworks (FOFs) are a class of porous materials with well-defined, ordered structures. The synthesis of FOFs often relies on the self-assembly of organic building blocks through strong covalent bonds. While the direct use of this compound in FOF synthesis is not extensively documented, its derivatives, particularly those containing multiple reactive sites suitable for polymerization or network formation, hold potential as reagents in this field.

The dinitrile functionality of this compound can, in principle, be converted to other functional groups, such as carboxylic acids or amines, which are commonly employed in the synthesis of FOFs like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The resulting frameworks could exhibit interesting properties for applications in gas storage, catalysis, and sensing. Further research is needed to explore the full potential of this compound derivatives in the construction of these advanced materials.

Integration into Polymer Science

The unique chemical properties of this compound also make it a valuable component in the field of polymer science. It can be utilized both as a monomer in polymerization reactions and as a cross-linking agent to modify the properties of existing polymers.

The carbon-carbon double bond in this compound makes it a suitable monomer for addition polymerization reactions. rsc.org Under appropriate conditions, it can polymerize to form polymers with a poly(malononitrile) backbone. The properties of the resulting polymer can be tuned by copolymerizing this compound with other vinyl monomers.

Furthermore, the nitrile groups along the polymer chain offer sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, malononitrile has been used as an additive in the living free radical polymerization of styrene, where it was found to accelerate the polymerization rate. researchgate.net

Table 3: Polymerization Reactions Involving Malononitrile Derivatives

| Polymerization Type | Monomers | Resulting Polymer |

| Living Free Radical Polymerization | Styrene, Malononitrile (additive) | Polystyrene |

| Ring-Opening Polymerization | Epoxides, Push-pull malononitrile dyes (photoinitiators) | Polyepoxides |

| Thermal Polymerization | Aminomalononitrile | HCN-derived polymers |

This table provides examples and is not an exhaustive list.

Cross-linking is a process that introduces chemical bonds between polymer chains, leading to the formation of a three-dimensional network. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of polymers. The dinitrile groups of this compound can participate in cross-linking reactions.

For example, the nitrile groups can undergo cycloaddition reactions or be chemically transformed into other reactive functionalities that can then form cross-links. While the direct application of this compound as a cross-linking agent is an area of ongoing research, related dinitrile-containing compounds have been investigated for this purpose. The development of phthalonitrile-based thermosetting polymers, which form highly cross-linked systems upon curing, showcases the potential of nitrile-containing molecules in creating high-performance materials. nih.gov

Table 4: Examples of Cross-linking in Polymers

| Polymer | Cross-linking Agent/Method | Application |

| Ethylene/propylene rubber (EPR) | Bismaleimide (Diels-Alder reaction) | Reversible processing |

| Poly(propylene carbonate) (PPC) | Maleic anhydride (B1165640) oligomer | Enhanced thermal and mechanical stability |

| Phthalonitrile-based monomers | Aromatic amines (e.g., m-APB) | High-temperature aerospace applications |

This table provides examples of cross-linking strategies and is not an exhaustive list.

Functionalization of Polymer Architectures

Contributions to Dye and Pigment Chemistry

The application of this compound in dye and pigment chemistry is not well-documented in dedicated studies. However, the foundational role of malononitrile and its derivatives in the synthesis of certain classes of dyes is established. Research has shown that malononitrile can be condensed with various chromophoric compounds to create disperse dyes with enhanced properties. For instance, studies have demonstrated that introducing a malononitrile group into the structure of disperse dyes can lead to deeper colors and improved fastness properties on fabrics like polyester (B1180765) and nylon. researchgate.netresearchgate.net These dyes are typically synthesized by reacting a precursor aldehyde with malononitrile. researchgate.net While this provides a potential pathway for the use of this compound, specific research detailing its use as a precursor or intermediate in dye synthesis is not apparent.

Chromophore Synthesis and Optoelectronic Properties

The synthesis of chromophores based on the malononitrile core is an active area of research due to the electron-withdrawing nature of the dicyano group, which can lead to interesting photophysical properties. For example, derivatives of benzylidenemalononitrile (B1330407) have been synthesized and investigated as low molecular weight materials for Organic Light-Emitting Diodes (OLEDs). rsc.org These compounds can exhibit efficient solid-state emission and their electroluminescence properties are tunable. rsc.org

The general synthetic route to such chromophores often involves the Knoevenagel condensation of an aldehyde with malononitrile. rsc.org The ethoxypropylidene group in this compound represents a protected or activated form of a ketone, suggesting it could be used in related condensation reactions to form specific chromophores. However, specific studies that synthesize chromophores from this compound and detail their subsequent optoelectronic properties, such as absorption and emission spectra or quantum yields, are not found in the reviewed literature.

Table 1: Properties of a Related Malononitrile Derivative This table presents data for benzylidenemalononitrile, a related compound, to illustrate the types of properties investigated for this class of molecules. Specific data for this compound is not available.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem CID 17608 nih.gov

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. While this is a vast field with numerous examples of complex architectures, there is no specific mention in the scientific literature of this compound being used as a key component in supramolecular self-assembly. The potential for the cyano groups to participate in dipole-dipole interactions or hydrogen bonding (if a suitable donor is present) exists, but this has not been explored in published research.

Host-Guest Interactions

Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule. nih.gov This field heavily relies on complementary shapes, sizes, and non-covalent interactions. Extensive searching reveals no studies where this compound acts as either a host or a guest molecule in such interactions. The general principles of host-guest chemistry are well-established with hosts like cyclodextrins, calixarenes, and cucurbiturils, but the specific involvement of this compound is not documented.

Design of Molecular Architectures

The design of complex molecular architectures through covalent synthesis or self-assembly is a cornerstone of modern chemistry. The malononitrile dimer, a related compound, has been noted for its utility in the diversity-oriented synthesis of various heterocyclic scaffolds. nih.gov This highlights the potential of the malononitrile moiety as a versatile building block. This compound, with its reactive vinyl ether and dicyano-substituted carbon, theoretically offers handles for constructing larger molecular frameworks. However, there are no published reports demonstrating its use in the rational design and synthesis of specific molecular architectures.

Spectroscopic and Advanced Analytical Investigations of Ethoxypropylidene Malononitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental data for Ethoxypropylidene malononitrile (B47326) is not available, we can predict the expected NMR signatures.

Predicted ¹H and ¹³C NMR Data for Ethoxypropylidene Malononitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| CH3 (ethyl) | ~1.3 (triplet) | ~14 | Typical range for a methyl group adjacent to a methylene (B1212753) group. |

| CH2 (ethyl) | ~2.8 (quartet) | ~25 | Typical range for a methylene group adjacent to a methyl group. |

| O-CH2 | ~4.3 (quartet) | ~70 | Deshielded due to the adjacent oxygen atom. |

| =C-H | ~8.0 (singlet) | ~160 | Highly deshielded due to the electron-withdrawing cyano groups and the double bond. |

| C=C | ~90 | The carbon atom of the double bond attached to the two cyano groups. | |

| C≡N | ~115 | Characteristic chemical shift for a nitrile carbon. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be instrumental in confirming the ethyl group. It would show a cross-peak between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm, confirming their scalar coupling and thus their connectivity within the ethoxy group. Another correlation would be expected between the methylene protons of the propyl group and the adjacent methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. For this compound, this would definitively link the predicted proton signals to their corresponding carbon signals in the table above.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and polymorphism of solid materials. For this compound, ssNMR could be used to:

Characterize Crystalline Forms: Identify and distinguish between different crystalline polymorphs, which may exhibit different physicochemical properties.

Study Molecular Packing: Provide insights into how the molecules are arranged in the crystal lattice.

Analyze Dynamics: Investigate the motion of the ethoxy and propyl groups in the solid state.

Studies on related cyano-containing compounds using solid-state ¹³C and ¹⁵N NMR have demonstrated the sensitivity of chemical shifts to the local electronic environment and intermolecular interactions. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the expected C8H10N2O composition.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C8H11N2O⁺ | 151.0866 |

| [M+Na]⁺ | C8H10N2ONa⁺ | 173.0685 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. While specific MS/MS data for this compound is unavailable, fragmentation patterns of related malononitrile derivatives often involve characteristic losses. mdpi.com

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 151 | 122 | C2H5 (Ethyl radical) | Ion resulting from the loss of the ethyl group from the ethoxy moiety. |

| 151 | 105 | C2H5OH (Ethanol) | Ion resulting from the loss of an ethanol (B145695) molecule. |

| 151 | 83 | C2H5O (Ethoxy radical) | Ion resulting from the cleavage of the C-O bond. |

| 151 | 68 | HCN (Hydrogen Cyanide) | Loss of a hydrogen cyanide molecule, a common fragmentation for nitriles. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czwikipedia.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | 2950-2850 | 2950-2850 | Stretching |

| C≡N | 2230-2210 | 2230-2210 | Stretching (strong in IR, strong in Raman) |

| C=C | 1650-1600 | 1650-1600 | Stretching (intensity depends on symmetry) |

| C-O | 1260-1000 | 1260-1000 | Stretching |

Detailed Infrared Spectroscopic Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides key insights into its structural features.

The analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound reveals characteristic absorption bands that can be assigned to specific molecular vibrations. The most prominent features are the strong stretching vibrations of the nitrile (C≡N) groups, which typically appear in the region of 2200-2300 cm⁻¹. The presence of the carbon-carbon double bond (C=C) conjugated with the nitrile groups is evidenced by a stretching vibration in the 1600-1650 cm⁻¹ region. The C-O-C stretching vibrations of the ethoxy group are expected in the 1000-1300 cm⁻¹ range. Additionally, C-H stretching and bending vibrations of the ethyl and vinyl groups are observed in their characteristic regions.

A detailed assignment of the principal vibrational bands is presented in the table below. These assignments are based on established group frequency correlations and data reported for structurally related compounds.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980-2850 | C-H Symmetric and Asymmetric Stretching | Alkyl (CH₃, CH₂) |

| ~2225 | C≡N Stretching | Nitrile |

| ~1610 | C=C Stretching | Alkene |

| ~1450 | C-H Bending | Alkyl (CH₂, CH₃) |

| ~1380 | C-H Bending | Alkyl (CH₃) |

| ~1250 | C-O-C Asymmetric Stretching | Ether |

| ~1050 | C-O-C Symmetric Stretching | Ether |

| ~950 | =C-H Bending (out-of-plane) | Alkene |

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy for probing molecular vibrations. While no specific Raman spectrum for this compound is readily available in the reviewed literature, a theoretical analysis based on its structure allows for the prediction of its key Raman active modes.

A hypothetical table of expected prominent Raman shifts is provided below based on the analysis of similar molecular structures.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980-2850 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~2225 | C≡N Symmetric Stretching | Nitrile |

| ~1610 | C=C Symmetric Stretching | Alkene |

| ~1450 | C-H Bending | Alkyl (CH₂, CH₃) |

| ~850 | C-C Stretching | Skeleton |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible Absorption Characteristics

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The electronic structure of this compound, characterized by a system of conjugated π-bonds involving the carbon-carbon double bond and the two nitrile groups, dictates its UV-Vis absorption properties.

The primary electronic transitions observed in molecules like this compound are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The presence of the oxygen atom with its lone pairs of electrons also allows for n → π* transitions, where an electron from a non-bonding orbital on the oxygen is promoted to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation in this compound is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. The specific λmax would be influenced by the solvent polarity. While a specific, published UV-Vis spectrum for this compound was not found in the reviewed literature, analogous compounds show strong absorption in the ultraviolet region.

| Expected Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~200-300 | High |

| n → π | ~280-350 | Low |

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. These processes provide insights into the excited state properties of a molecule.

Detailed experimental data on the fluorescence and phosphorescence of this compound are not extensively reported in the scientific literature. However, based on its electronic structure, some general expectations can be outlined. Molecules with extended π-conjugation and donor-acceptor character, such as this compound (with the ethoxy group as a potential donor and the malononitrile moiety as an acceptor), can exhibit fluorescence. The efficiency and wavelength of this fluorescence would be highly dependent on the molecular rigidity and the surrounding environment (solvent, solid state).

Phosphorescence, which involves an intersystem crossing from a singlet excited state to a triplet excited state followed by emission, is less common for purely organic molecules at room temperature in fluid solutions due to quenching processes. Observation of phosphorescence would likely require low temperatures and a rigid matrix.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. A study by Belskaya et al. (2023) provides a detailed crystallographic analysis of 2-(ethoxymethylene)malononitrile.

The analysis revealed that 2-(ethoxymethylene)malononitrile crystallizes in the monoclinic crystal system with the space group P2₁/m. The crystal structure shows that the main part of the molecule, the (NC)₂C=CH-O fragment, is nearly planar. In the solid state, the molecules are linked into infinite chains through C-H···N≡C non-covalent interactions, with a notable distance of 2.494 Å between the hydrogen and nitrogen atoms. These interactions play a significant role in the stabilization of the crystal lattice. The study also noted the presence of a discrete molecular disorder in the crystal.

The key crystallographic data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/m | |

| a (Å) | 7.0043(5) | |

| b (Å) | 7.5270(5) | |

| c (Å) | 9.5396(6) | |

| α (°) | 90 | |

| β (°) | 96.592(4) | |

| γ (°) | 90 | |

| Volume (ų) | 454.75(5) | |

| Z | 2 | |

| Temperature (K) | 295 |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique in the solid-state characterization of crystalline materials. Its application is pivotal in the study of polymorphism, the phenomenon where a single chemical compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are of paramount importance in the pharmaceutical and materials science industries.

While specific polymorphism studies on this compound using PXRD are not extensively documented in publicly available literature, the principles of such an investigation can be understood through the crystallographic analysis of closely related compounds. A pertinent example is the single-crystal X-ray diffraction (XRD) study conducted on 2-(Ethoxymethylene)malononitrile, a structurally similar compound. mdpi.com Single-crystal XRD provides precise atomic coordinates and unit cell dimensions, which can be used to generate a theoretical powder diffraction pattern. This calculated pattern serves as a primary reference for identifying a specific polymorphic form in a bulk sample analyzed by PXRD.

In a typical PXRD analysis for polymorphism, the sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. The presence of different polymorphs in a sample would be indicated by the appearance of distinct sets of diffraction peaks.

A detailed crystallographic investigation on a single crystal of 2-(Ethoxymethylene)malononitrile revealed a monoclinic crystal system with the space group P2₁/m. mdpi.com The study highlighted that the molecules are linked into infinite chains through C-H···N≡C non-covalent interactions. mdpi.com Such detailed structural information is the foundation for any subsequent polymorphism screening, as it provides the definitive crystal structure of one possible form.

Should different processing conditions, such as solvent of crystallization, temperature, or pressure, yield new crystalline forms of this compound, PXRD would be the primary tool for their identification and characterization. Each new polymorph would produce a unique PXRD pattern with characteristic peak positions and relative intensities.

The data obtained from a single-crystal XRD study, such as the one performed on 2-(Ethoxymethylene)malononitrile, is crucial for interpreting PXRD data in polymorphism studies. The unit cell parameters and atomic positions allow for the theoretical calculation of the PXRD pattern, which can then be compared with experimental data to confirm the presence of a known polymorph or to identify a new one.

The following table summarizes the crystallographic data obtained from the single-crystal XRD analysis of 2-(Ethoxymethylene)malononitrile, which serves as a foundational reference for the solid-state characterization of this family of compounds. mdpi.com

| Parameter | Value |

| Compound | 2-(Ethoxymethylene)malononitrile |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.0123(3) |

| b (Å) | 8.3553(4) |

| c (Å) | 7.2132(3) |

| α (°) | 90 |

| β (°) | 114.321(2) |

| γ (°) | 90 |

| Volume (ų) | 384.95(3) |

| Z | 2 |

Theoretical and Computational Studies of Ethoxypropylidene Malononitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, reaction energies, and the nature of chemical bonds with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that has been widely applied to study the electronic properties of molecules. DFT calculations can provide accurate descriptions of molecular geometries and the energies of different molecular states.

In a study on the closely related compound, 2-(ethoxymethylene)malononitrile, various DFT functionals were employed to model its geometry and intermolecular interactions. The choice of functional is critical for obtaining reliable results. The following table summarizes the functionals and basis set used in that study.

| Computational Method | Functionals | Basis Set |

| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP, M06-2X, MPWB95, WB97XD, B97-D3 | 6-311++G(d,p) |

This table illustrates the variety of DFT functionals that can be applied to study molecules like ethoxypropylidene malononitrile (B47326), each offering different levels of theory and accuracy.

These calculations are crucial for understanding how molecules of ethoxypropylidene malononitrile might interact with each other in a condensed phase, which is governed by non-covalent interactions.

Ab Initio Methods for Energetics and Transition States

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are computationally more demanding than DFT but can provide very high accuracy for the calculation of molecular energies and the structures of transition states in chemical reactions.

Calculate the precise energy of the molecule and its various conformations.

Determine the energy barriers for chemical reactions involving this compound, providing insights into its reactivity and reaction mechanisms.

Investigate excited electronic states to understand its photochemical properties.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, a molecular orbital analysis would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, which is critical for predicting its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment.

While specific MD simulation studies for this compound are not extensively documented, this methodology would be invaluable for understanding its dynamic behavior. Such simulations could reveal the preferred shapes (conformations) of the molecule and how it changes its shape over time.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules around a solute, providing a detailed picture of solvent-solute interactions.

For this compound, MD simulations in different solvents would be beneficial to:

Understand how the polarity of the solvent affects the conformational equilibrium of the molecule.

Investigate the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent molecules.

Intermolecular Interactions

The way molecules interact with each other is fundamental to the properties of materials. In the solid state, these interactions dictate the crystal packing. In a study of the related 2-(ethoxymethylene)malononitrile, DFT calculations were used to evaluate the energy of a specific non-covalent interaction.

| Interaction Type | Computational Method | Calculated Energy (kcal/mol) |

| C-H···N≡C | DFT (M06-2X/6-311++G(d,p)) | -1.20 |

This table presents the calculated energy of a non-covalent interaction in a crystal structure of a closely related compound, highlighting the weak attractive forces that can influence the solid-state structure of molecules like this compound.

This type of weak hydrogen bond plays a crucial role in the stabilization of the crystal lattice. Similar interactions would be expected to influence the solid-state structure of this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Detailed computational elucidation of the reaction mechanisms involving this compound remains an area ripe for investigation. The application of computational modeling would be invaluable in understanding the intricate steps of its formation and its subsequent reactions.

Transition State Characterization

No specific studies detailing the characterization of transition states for reactions involving the formation or consumption of this compound were identified in the public domain. Such studies would involve locating the highest energy point along the reaction coordinate, providing crucial information about the energy barrier of the reaction.

Reaction Pathway Prediction

Kinetic and Thermodynamic Parameters Calculation

Quantitative data on the kinetic and thermodynamic parameters for the formation of this compound, derived from computational calculations, is not present in the surveyed literature. Such data, including activation energies, enthalpies, and Gibbs free energies of reaction, would offer a deeper, quantitative understanding of the reaction's feasibility and rate.

Structure-Property Relationship Predictions

The prediction of structure-property relationships for this compound through computational means is another area lacking detailed research. These predictions are vital for understanding the molecule's physical and chemical behavior.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound likely exists, computational predictions of its spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) were not found. Such theoretical spectra, when compared with experimental data, can provide powerful validation for the computed molecular structure and electronic properties.

Prediction of Reactivity Descriptors

The calculation of reactivity descriptors using computational methods provides insight into the molecule's chemical behavior. For this compound, this could include mapping the electrostatic potential to identify nucleophilic and electrophilic sites, and calculating frontier molecular orbital energies (HOMO and LUMO) to predict its reactivity in various chemical reactions. However, specific studies detailing these predictions for this compound are not available in the reviewed sources.

Future Directions and Emerging Research Avenues for Ethoxypropylidene Malononitrile

Novel Synthetic Methodologies and Process Intensification

The conventional synthesis of ethoxypropylidene malononitrile (B47326) involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride (B1165640). mdpi.comrsc.org While effective, this method often requires high temperatures and long reaction times. chemicalbook.com Future research is increasingly focused on developing more efficient, sustainable, and intensified synthetic processes.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of related compounds involves the use of microwave irradiation. nih.govyoutube.com This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For instance, a microwave-assisted protocol for the α-arylation of diethyl malonate, a structurally related starting material, demonstrated successful coupling in significantly shorter times. researchgate.net The application of microwave-assisted synthesis to the production of ethoxypropylidene malononitrile could offer similar benefits, leading to a more energy-efficient and rapid production process.

Process Intensification through Flow Chemistry: Flow chemistry, or continuous-flow synthesis, presents a paradigm shift from traditional batch processing. elveflow.com Its advantages include superior heat and mass transfer, enhanced safety, and potential for automation and scalability. elveflow.com While specific literature on the continuous-flow synthesis of this compound is not yet prevalent, the principles of flow chemistry are highly applicable. A continuous-flow setup could allow for precise control over reaction parameters, potentially leading to higher yields, improved purity, and a safer operational environment.

Solvent and Catalyst Optimization: Recent patents have described synthetic methods for (ethoxymethylene)malononitrile, an alternative name for the compound, that aim to reduce the environmental impact by minimizing the use of hazardous solvents like toluene (B28343) and operating at lower temperatures. google.comgoogle.com One patented method involves the direct reaction of triethyl orthoformate and malononitrile with a zinc chloride catalyst, eliminating the need for a separate solvent and thereby simplifying aftertreatment and reducing costs. google.comgoogle.com Future research will likely continue to explore greener solvents and more efficient, recyclable catalysts to further enhance the sustainability of the synthesis.

Table 1: Comparison of Synthetic Methodologies for this compound and Related Compounds

| Methodology | Reactants | Conditions | Advantages |

|---|---|---|---|

| Conventional Synthesis | Malononitrile, Triethyl orthoformate, Acetic anhydride | Reflux, 15 hours | Established method |

| Microwave-Assisted Synthesis | Aryl halides, Diethyl malonate | Cs2CO3, Cu(OTf)2, Toluene, 30 min | Reduced reaction time, improved yields |

| Improved Batch Synthesis | Triethyl orthoformate, Malononitrile | Zinc chloride catalyst, 60-80°C, 2-4 hours | Reduced pollution and cost, simpler workup |

Exploration of Untapped Reactivity Patterns

This compound is well-established as a versatile building block in organic synthesis, primarily for the construction of a wide array of heterocyclic compounds. mdpi.comsciforum.netsciforum.net Its electrophilic double bond and the presence of two nitrile groups make it a reactive precursor for various cyclization and condensation reactions. researchgate.net

The known reactivity primarily involves its role as a Michael acceptor and its participation in multicomponent reactions. mdpi.comresearchgate.net However, the full extent of its chemical reactivity remains an area ripe for exploration.

Untapped Potential in Polymer Chemistry: The dinitrile functionality of this compound suggests its potential as a monomer in polymerization reactions. The development of polymers incorporating this moiety could lead to materials with interesting optical and electronic properties.

Coordination Chemistry and Organometallic Catalysis: The nitrogen atoms of the nitrile groups could potentially act as ligands for metal centers. Investigating the coordination chemistry of this compound could lead to the development of novel catalysts or functional materials with unique photophysical properties.

Advanced Functional Material Development Incorporating this compound

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials.

A derivative of malononitrile, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and utilized as a low molecular weight fluorescent material in an organic light-emitting diode (OLED). nih.gov This material exhibited efficient solid-state emission and electroluminescence properties, demonstrating the potential of malononitrile derivatives in optoelectronics. nih.gov

Future research could focus on incorporating the this compound core into other functional material frameworks:

Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule, with the electron-donating ethoxy group and the electron-withdrawing nitrile groups, suggests potential for NLO applications.

Functional Dyes and Pigments: The chromophoric system of this compound could be modified to create novel dyes and pigments with tailored absorption and emission properties for various applications, including sensing and imaging.

Organic Semiconductors: By extending the conjugation of the system through chemical modification, it may be possible to develop new organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Interdisciplinary Research with this compound

The versatility of this compound extends beyond traditional chemistry into interdisciplinary fields, most notably medicinal chemistry. The compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of milrinone, a phosphodiesterase 3 inhibitor used to treat heart failure. google.comgoogle.com

Furthermore, derivatives of pyrazolo[3,4-d]pyrimidine synthesized using this compound as a starting material have shown in vitro and in vivo anticancer activity. rsc.org This highlights the importance of the compound in the development of new therapeutic agents. Future interdisciplinary research could explore:

Development of New Drug Scaffolds: The reactivity of this compound can be harnessed to create libraries of novel heterocyclic compounds for high-throughput screening against various biological targets.

Chemical Probes and Biosensors: Functionalization of the molecule could lead to the development of chemical probes for detecting specific biomolecules or for use in advanced imaging techniques.

Computational and Data Science Approaches for Accelerated Discovery

Computational chemistry and data science are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the acceleration of the discovery process.

Density Functional Theory (DFT) Studies: DFT calculations have been employed to investigate the crystal structure and non-covalent interactions of 2-(ethoxymethylene)malononitrile. mdpi.comsciforum.netsciforum.net These studies provide valuable insights into the solid-state packing and intermolecular forces, which are crucial for understanding the material's properties. Future computational work could focus on:

Predicting Reactivity: DFT can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of reactions involving this compound.

Designing Functional Materials: Computational screening of derivatives can help identify candidates with optimal electronic and optical properties for specific applications.

Machine Learning and Artificial Intelligence: The vast amount of data generated in chemical research can be leveraged by machine learning (ML) algorithms to predict reaction outcomes and identify promising new molecules. neurips.ccarocjournal.comnih.govrsc.org While still an emerging area for this specific compound, ML models could be trained on existing reaction data to:

Predict the success of novel synthetic routes.

Identify novel reactivity patterns that have not yet been explored experimentally.

Accelerate the discovery of new functional materials by predicting the properties of virtual compounds.

The integration of these computational and data-driven approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the established synthetic routes for Ethoxypropylidene malononitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Knoevenagel condensation , where malononitrile reacts with a ketone or aldehyde in the presence of a base catalyst (e.g., piperidine or sodium ethoxide). Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but may promote side reactions like dimerization .

- Solvent : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve solubility and stabilize intermediates .

- Catalyst : Bases like piperidine facilitate deprotonation of malononitrile, accelerating the condensation step .

Q. How can researchers characterize this compound and confirm its structural integrity?

Analytical Workflow :

- NMR Spectroscopy : Use H and C NMR to identify the ethoxypropylidene moiety (e.g., δ ~4.2 ppm for CHO in H NMR) and nitrile groups (δ ~110-120 ppm in C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 163.1) and fragmentation patterns .

- IR Spectroscopy : Detect nitrile stretches (~2200 cm) and carbonyl groups (~1700 cm) .

Q. Common Pitfalls :

- Hydration Artifacts : Moisture can hydrolyze nitriles; ensure anhydrous conditions during handling .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in malononitrile dimerization kinetics under varying pH and solvent conditions?

Malononitrile dimerization follows a Thorpe-type mechanism , with pH-dependent tautomerization:

- Base-Catalyzed Pathway : At high pH, deprotonation generates a reactive anion, accelerating dimerization. The rate peaks near the pKa of malononitrile (~11.5) .

- Solvent Effects : Polar solvents stabilize charge-separated intermediates, reducing activation energy (e.g., ΔG‡ ~88 kJ/mol in water vs. ~95 kJ/mol in toluene) .

Q. Resolution of Data Conflicts :

Q. How can researchers address toxicity concerns when handling this compound in biological assays?

Safety Protocols :

Q. Mitigation Strategies :

Q. What advanced applications exist for this compound in enantioselective synthesis or heterocyclic chemistry?

Enantioselective Synthesis :

- Photoenzymatic Methods : Combine Knoevenagel condensation with enzymatic reduction (e.g., ketoreductases) to access β-chiral malononitriles (ee > 90%) .

Q. Heterocyclic Systems :

Q. How should researchers resolve discrepancies in spectral data for malononitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.